N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide
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Overview
Description
AZ32 is a next-generation inhibitor of ataxia-telangiectasia mutated kinase, known for its ability to penetrate the blood-brain barrier. This compound has shown significant potential in radiosensitizing glioblastoma multiforme cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
AZ32, also known as N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide, primarily targets the ataxia telangiectasia mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response pathway and plays a significant role in maintaining genomic stability .
Mode of Action
AZ32 interacts with its primary target, the ATM kinase, by inhibiting its activity . This inhibition blocks the radiation-induced DNA damage response, thereby disrupting the normal functioning of the ATM kinase .
Biochemical Pathways
The inhibition of the ATM kinase by AZ32 affects the DNA damage response pathway . This disruption can lead to radiosensitization, particularly in glioma cells, as the cells become more susceptible to the damaging effects of radiation .
Pharmacokinetics
AZ32 exhibits good aqueous solubility and blood-brain barrier (BBB) permeability in mice . This allows the compound to be orally active and reach its target sites effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability, making it a potent inhibitor of the ATM kinase .
Result of Action
The molecular and cellular effects of AZ32’s action primarily involve the radiosensitization of glioma cells . By inhibiting the ATM kinase and disrupting the DNA damage response, AZ32 enhances the cytotoxic effects of radiation on these cells . This can lead to improved treatment outcomes in conditions like glioblastoma multiforme .
Action Environment
The action, efficacy, and stability of AZ32 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with ionizing radiation . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at temperatures of 2-8°C .
Biochemical Analysis
Biochemical Properties
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide interacts with the ATM kinase, a key enzyme involved in DNA damage response . It exhibits its effects by blocking radiation-induced DNA damage response .
Cellular Effects
In cellular processes, this compound has been found to exhibit radiosensitizing efficacy in human and murine glioma cultures . It influences cell function by blocking radiation-induced DNA damage response .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the ATM kinase . This inhibition leads to a blockage of the radiation-induced DNA damage response, affecting key biomolecules such as KAP1 and p53 .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its stability and efficacy in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has been administered orally at a dosage of 200 mg/kg/day . This dosage has been found to improve the survival rate among mice with brain GL261 tumors or NCI-H2228 NSCLC metastases following whole-head irradiation treatment .
Transport and Distribution
This compound has good aqueous solubility and blood-brain barrier permeability , suggesting that it can be transported and distributed within cells and tissues effectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of AZ32 requires scaling up the synthetic routes while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: AZ32 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
AZ32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of ataxia-telangiectasia mutated kinase.
Biology: Employed in research on DNA damage response and repair mechanisms.
Medicine: Investigated for its potential in cancer therapy, particularly in radiosensitizing glioblastoma multiforme cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Comparison with Similar Compounds
AZ31: Another inhibitor of ataxia-telangiectasia mutated kinase with similar properties but lower blood-brain barrier penetration.
AZ1390: A more potent inhibitor with enhanced efficacy in radiosensitizing glioblastoma multiforme cells.
Uniqueness of AZ32: AZ32 stands out due to its excellent blood-brain barrier penetration and oral bioavailability, making it highly effective in treating brain tumors. Its ability to radiosensitize glioblastoma multiforme cells with mutant p53 signaling further highlights its potential as a targeted cancer therapy .
Properties
IUPAC Name |
N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRTUEXVVKVKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does AZ32 interact with its target and what are the downstream effects?
A: AZ32 functions by inhibiting ATM kinase, a crucial component of the DNA damage response (DDR) pathway. [] ATM typically initiates repair mechanisms upon detecting DNA double-strand breaks (DSBs). By inhibiting ATM, AZ32 disrupts the DDR, leaving tumor cells vulnerable to radiation-induced damage and ultimately leading to increased cell death. [, ] This mechanism is particularly potent in tumor cells with mutations in p53 or other checkpoint control mechanisms, pushing them towards mitotic catastrophe. []
Q2: What is known about the efficacy of AZ32 in preclinical models?
A: AZ32 demonstrates promising preclinical efficacy. In mouse models of intracranial gliomas, oral administration of AZ32 alongside radiotherapy significantly improved survival compared to radiation alone. [, ] This positive outcome was observed in both syngeneic and human orthotopic glioma models. [] Importantly, AZ32's ability to penetrate the blood-brain barrier makes it particularly effective against intracranial tumors. [, ]
Q3: Does AZ32 show activity against multidrug resistance in cancer cells?
A: Research suggests that AZ32 can reverse multidrug resistance (MDR) mediated by the ABCG2 transporter in colorectal cancer. [] In cells overexpressing ABCG2, AZ32 increased the intracellular accumulation of the chemotherapeutic drugs mitoxantrone and doxorubicin. [] This effect was not due to changes in ABCG2 expression, suggesting a direct interaction between AZ32 and the transporter, potentially within its transmembrane domain. []
Q4: What are the implications of AZ32's blood-brain barrier penetration for its therapeutic potential?
A: The ability of AZ32 to effectively cross the blood-brain barrier is significant because it enables the drug to reach therapeutic concentrations within the central nervous system. [, ] This is particularly important for treating brain tumors like glioblastoma multiforme (GBM), which are often resistant to conventional therapies due to limited drug penetration. [, ] AZ32’s ability to access the brain, combined with its radiosensitizing properties, makes it a promising candidate for GBM treatment. [, ]
Q5: What are the potential benefits of AZ32's selective action on tumor cells?
A: Preclinical studies suggest that AZ32 might preferentially sensitize tumor cells to radiation while sparing healthy brain tissue. [, ] This selectivity stems from the observation that ATM deficiency might protect neurons from radiation-induced apoptosis. [] While further research is needed to confirm this protective effect, it highlights the potential of AZ32 to improve the therapeutic ratio in GBM treatment.
- Durant et al. (2016) Abstract 3041: Blood-brain barrier penetrating ATM inhibitor (AZ32) radiosensitises intracranial gliomas in mice.
- Durant et al. (2018) Orally Bioavailable and Blood–Brain Barrier-Penetrating ATM Inhibitor (AZ32) Radiosensitizes Intracranial Gliomas in Mice.
- Li et al. (2021) AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer.
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